(3-Amino-5-chlorophenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

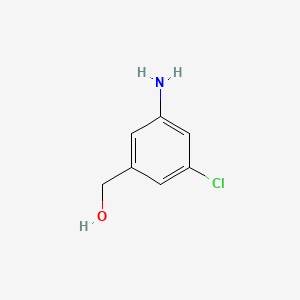

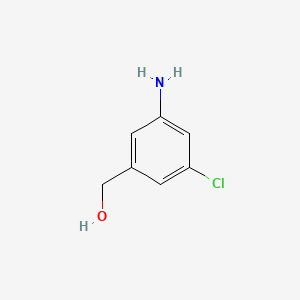

Structure

3D Structure

Properties

IUPAC Name |

(3-amino-5-chlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXTKFWIYCRWWJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00697419 | |

| Record name | (3-Amino-5-chlorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79944-63-1 | |

| Record name | (3-Amino-5-chlorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00697419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (3-Amino-5-chlorophenyl)methanol (CAS: 79944-63-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of (3-Amino-5-chlorophenyl)methanol, a key building block in medicinal chemistry. The information is curated for professionals in research and drug development, with a focus on data presentation, experimental protocols, and the visualization of relevant chemical processes.

Physicochemical and Spectroscopic Data

This compound is a halogenated aminobenzyl alcohol.[1] Its structure, featuring both amino and hydroxyl functional groups, makes it a versatile intermediate in the synthesis of complex organic molecules.[1] The following tables summarize its key physicochemical and predicted spectroscopic properties.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 79944-63-1 | [2][3][4][5] |

| Molecular Formula | C₇H₈ClNO | [2][4] |

| Molecular Weight | 157.60 g/mol | [4] |

| Appearance | Light brown to brown solid | [6] |

| Melting Point | 86-90 °C | Not explicitly found in search results |

| Boiling Point | 329.5 °C at 760 mmHg | Not explicitly found in search results |

| Density | 1.341 g/cm³ | Not explicitly found in search results |

| Solubility | Soluble in methanol, ethanol, DMSO, and DMF. General solubility for benzyl alcohols in water is low but they are miscible with many organic solvents. | [7] |

Table 2: Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 158.03671 |

| [M+Na]⁺ | 180.01865 |

| [M-H]⁻ | 156.02215 |

| [M+NH₄]⁺ | 175.06325 |

| [M+K]⁺ | 195.99259 |

| [M]⁺ | 157.02888 |

| [M]⁻ | 157.02998 |

Source:[8]

Note: Experimental ¹H NMR and ¹³C NMR data were not available in the searched literature. However, supplier information indicates that the NMR data conforms to the expected structure.[6]

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of a suitable precursor, such as 3-amino-5-chlorobenzoic acid or 3-amino-5-chlorobenzaldehyde. Common reduction methods include the use of lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Synthetic Pathway Overview

A plausible synthetic route involves the reduction of the carboxylic acid or aldehyde functionality of a 3-amino-5-chlorobenzoyl derivative. The choice of starting material and reducing agent will depend on availability, scale, and desired selectivity.

Experimental Protocol: Reduction of a Carboxylic Acid Derivative with LiAlH₄ (General Procedure)

This protocol is a general representation of the reduction of a carboxylic acid to a primary alcohol using lithium aluminum hydride and should be adapted for the specific substrate.[9][10][11][12][13]

Materials:

-

3-Amino-5-chlorobenzoic acid (or its acid chloride derivative)

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

15% aqueous sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Water (H₂O)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, a suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF is prepared under a nitrogen atmosphere.

-

A solution of 3-amino-5-chlorobenzoic acid (1.0 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete (monitored by TLC).

-

The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

-

The resulting mixture is stirred vigorously for 30 minutes, and the solids are removed by filtration.

-

The filtrate is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel.

Applications in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of various pharmaceutical agents, particularly in the development of kinase inhibitors and Proteolysis Targeting Chimeras (PROTACs).[4]

Role in PROTAC Synthesis

PROTACs are heterobifunctional molecules that induce the degradation of target proteins through the ubiquitin-proteasome system. They typically consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The amino and hydroxyl groups of this compound provide convenient handles for the attachment of linkers and other molecular fragments in PROTAC synthesis.

Experimental Workflow: PROTAC Synthesis (General)

The synthesis of a PROTAC often involves a multi-step process where the linker is sequentially coupled to the E3 ligase ligand and the target protein ligand. This compound can be incorporated into either the linker or the ligand moieties.

While a specific protocol detailing the use of this compound in a PROTAC synthesis was not found in the searched literature, its bifunctional nature makes it an ideal candidate for such applications. The amino group can be acylated or alkylated to attach a linker, while the hydroxyl group can be etherified or esterified.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General handling guidelines include:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Ventilation: Use in a well-ventilated area or with local exhaust ventilation.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, with significant applications in drug discovery. Its utility in the construction of PROTACs and kinase inhibitors underscores its importance in modern medicinal chemistry. While detailed experimental data for this specific compound is not widely published, general synthetic and handling protocols provide a solid foundation for its use in research and development. Further investigation into its reactivity and the biological activity of its derivatives is warranted.

References

- 1. rsc.org [rsc.org]

- 2. americanelements.com [americanelements.com]

- 3. 79944-63-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. calpaclab.com [calpaclab.com]

- 5. rndmate.com [rndmate.com]

- 6. This compound [myskinrecipes.com]

- 7. scispace.com [scispace.com]

- 8. PubChemLite - this compound (C7H8ClNO) [pubchemlite.lcsb.uni.lu]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. ch.ic.ac.uk [ch.ic.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. REDUCTIONS WITH LITHIUM ALUMINIUM HYDRIDE [ch.ic.ac.uk]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

physical and chemical properties of 3-amino-5-chlorobenzyl alcohol

For: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-chlorobenzyl alcohol is a substituted aromatic alcohol. Its structure incorporates a benzyl alcohol backbone with an amino group and a chlorine atom at the 3 and 5 positions of the benzene ring, respectively. This combination of functional groups suggests potential applications in medicinal chemistry and materials science, as both amino and chloro substituents can significantly influence a molecule's biological activity, reactivity, and physical properties. This document aims to provide a comprehensive overview of the extrapolated physical and chemical properties of 3-amino-5-chlorobenzyl alcohol, along with a proposed synthetic route and relevant experimental methodologies.

Physicochemical Properties

The introduction of an amino group and a chlorine atom to the benzyl alcohol structure is expected to alter its physical properties. The amino group can participate in hydrogen bonding, potentially increasing the melting point and aqueous solubility compared to benzyl alcohol. The chlorine atom, being electronegative, will influence the molecule's polarity and reactivity.

Estimated Physical Properties

The following table summarizes the known physical properties of 3-aminobenzyl alcohol and 3-chlorobenzyl alcohol, which are used to estimate the properties of 3-amino-5-chlorobenzyl alcohol.

| Property | 3-Aminobenzyl Alcohol | 3-Chlorobenzyl Alcohol | 3-Amino-5-chlorobenzyl Alcohol (Estimated) |

| Molecular Formula | C₇H₉NO[1] | C₇H₇ClO[2] | C₇H₈ClNO |

| Molecular Weight | 123.15 g/mol [1] | 142.58 g/mol [2] | 157.60 g/mol |

| Appearance | Solid | Liquid | Likely a solid |

| Melting Point | 92-95 °C | Not applicable | > 95 °C |

| Boiling Point | Not available | 237 °C | > 240 °C (with potential decomposition) |

| Solubility | Soluble in water[1] | Slightly soluble in water | Moderately soluble in water and polar organic solvents |

Spectral Data

While experimental spectral data for 3-amino-5-chlorobenzyl alcohol is unavailable, the expected spectral characteristics can be predicted based on its structure and data from related compounds.

| Spectroscopy | Predicted Characteristics for 3-Amino-5-chlorobenzyl Alcohol |

| ¹H NMR | Aromatic protons in the range of 6.5-7.5 ppm, a singlet for the benzylic CH₂ group around 4.5 ppm, a broad singlet for the NH₂ protons, and a singlet for the OH proton. |

| ¹³C NMR | Aromatic carbons between 110-150 ppm, and a benzylic carbon (CH₂OH) around 60-65 ppm. |

| IR Spectroscopy | Characteristic peaks for O-H stretching (broad, ~3300 cm⁻¹), N-H stretching (two bands, ~3350 and 3450 cm⁻¹), C-H aromatic stretching (~3000-3100 cm⁻¹), and C-Cl stretching (~700-800 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 157, and an M+2 peak with approximately one-third the intensity of the M⁺ peak, characteristic of a compound containing one chlorine atom. |

Proposed Synthesis

A plausible synthetic route for 3-amino-5-chlorobenzyl alcohol can be envisioned starting from commercially available 3-chloro-5-nitrobenzaldehyde. This multi-step synthesis involves the reduction of both the nitro and aldehyde functionalities.

Synthetic Workflow

The proposed synthesis involves a two-step reduction process. First, the selective reduction of the nitro group to an amine, followed by the reduction of the aldehyde to a primary alcohol. Alternatively, a one-pot reduction of both functional groups could be employed, though this may require careful selection of reagents and reaction conditions to avoid side reactions.

Caption: Proposed two-step synthesis of 3-amino-5-chlorobenzyl alcohol.

Experimental Protocols

The following are generalized experimental protocols for the key transformations in the proposed synthesis of 3-amino-5-chlorobenzyl alcohol. These should be adapted and optimized for the specific substrate and scale of the reaction.

Protocol 1: Selective Reduction of a Nitro Group

This protocol describes the reduction of an aromatic nitro group to an amine using iron powder in the presence of an acid.

Materials:

-

Aromatic nitro compound (e.g., 3-chloro-5-nitrobenzaldehyde)

-

Iron powder

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Water

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend the aromatic nitro compound and iron powder in a mixture of ethanol and water.

-

Heat the mixture to reflux with vigorous stirring.

-

Add concentrated HCl dropwise to the refluxing mixture.

-

Continue refluxing for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.

-

Wash the filter cake with ethanol.

-

Combine the filtrate and washes and remove the ethanol under reduced pressure using a rotary evaporator.

-

Neutralize the remaining aqueous solution with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amino compound.

-

Purify the product by column chromatography or recrystallization.

Protocol 2: Reduction of a Benzaldehyde to a Benzyl Alcohol

This protocol details the reduction of a benzaldehyde to the corresponding benzyl alcohol using sodium borohydride.

Materials:

-

Benzaldehyde derivative (e.g., 3-amino-5-chlorobenzaldehyde)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the benzaldehyde derivative in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride in small portions to the cooled solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Acidify the mixture to pH ~5-6 with 1 M HCl.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzyl alcohol.

-

Purify the product by column chromatography or recrystallization.

Reactivity and Potential Applications

The chemical reactivity of 3-amino-5-chlorobenzyl alcohol is dictated by its three functional groups: the primary alcohol, the aromatic amine, and the aryl chloride.

-

Alcohol Group: The hydroxyl group can undergo esterification, etherification, and oxidation to the corresponding aldehyde or carboxylic acid.

-

Amino Group: The amino group is nucleophilic and can be acylated, alkylated, and can undergo diazotization followed by various substitution reactions.

-

Aryl Chloride: The chlorine atom deactivates the ring towards electrophilic substitution but can be displaced under certain conditions via nucleophilic aromatic substitution.

The presence of both an amino and a hydroxyl group makes this molecule a potential building block for the synthesis of more complex molecules, including pharmaceuticals and polymers. The specific substitution pattern may impart interesting biological activities, and it could be a valuable intermediate for structure-activity relationship (SAR) studies in drug discovery programs.

Conclusion

While direct experimental data on 3-amino-5-chlorobenzyl alcohol is lacking, this technical guide provides a solid foundation for its study. By extrapolating from the properties of its parent compounds and applying established synthetic methodologies, researchers can approach the synthesis and characterization of this novel compound. The provided protocols offer a starting point for its preparation, which will enable further investigation into its chemical and biological properties.

References

An In-Depth Technical Guide to (3-Amino-5-chlorophenyl)methanol: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Amino-5-chlorophenyl)methanol is a halogenated aminobenzyl alcohol that serves as a versatile building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring an amino group, a chloro group, and a hydroxymethyl group on a phenyl ring, provides multiple reactive sites for further chemical modifications. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and key applications in synthetic chemistry, with a focus on experimental protocols relevant to drug discovery and development.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a benzene ring substituted at positions 1, 3, and 5. The key functional groups are a hydroxymethyl group (-CH₂OH), an amino group (-NH₂), and a chlorine atom (-Cl).

Below is a table summarizing the key molecular and physical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₈ClNO | [1] |

| Molecular Weight | 157.60 g/mol | |

| CAS Number | 79944-63-1 | |

| Appearance | Not specified (likely a solid) | |

| Boiling Point | 329.5 °C at 760 mmHg | |

| Density | 1.341 g/cm³ | |

| SMILES | NCC1=CC(Cl)=CC(CO)=C1 | |

| InChI | InChI=1S/C7H8ClNO/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4,9H2 |

Synthesis of this compound

Experimental Protocol: Reduction of 3-Amino-5-chlorobenzoic Acid

Warning: Lithium Aluminum Hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

Materials:

-

3-Amino-5-chlorobenzoic acid

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether

-

Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend Lithium Aluminum Hydride (a slight excess, typically 1.5-2 equivalents) in anhydrous THF.

-

In a separate flask, dissolve 3-amino-5-chlorobenzoic acid (1 equivalent) in anhydrous THF.

-

Slowly add the solution of 3-amino-5-chlorobenzoic acid to the LiAlH₄ suspension via a dropping funnel. The addition should be done at a rate that maintains a gentle reflux. Caution: The reaction is exothermic.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours or gently reflux until the reaction is complete (monitored by Thin Layer Chromatography).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate. This should be done with vigorous stirring until the grey suspension turns into a white, granular precipitate.

-

Filter the mixture through a pad of Celite® and wash the precipitate thoroughly with diethyl ether.

-

Combine the organic filtrates and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by column chromatography or recrystallization if necessary.

Key Synthetic Applications

This compound is a valuable intermediate in various organic reactions, primarily due to its nucleophilic amino group and the hydroxyl group that can be converted into a good leaving group. Two prominent applications are in reductive amination and the Mitsunobu reaction.

Reductive Amination

Reductive amination is a powerful method for forming C-N bonds. In this process, the amino group of this compound can react with an aldehyde or a ketone to form an imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine.

Materials:

-

This compound

-

Aldehyde or Ketone (e.g., Benzaldehyde)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic Acid (catalytic amount)

-

Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1 equivalent) and the desired aldehyde or ketone (1-1.2 equivalents) in DCM or DCE.

-

Add a catalytic amount of acetic acid to the mixture.

-

Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion.

-

Add the reducing agent, sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the reaction mixture.

-

Continue stirring at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution to obtain the crude product, which can be purified by column chromatography.

Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of the primary alcohol in this compound to a variety of other functional groups, such as esters, ethers, and azides, with inversion of stereochemistry (though not relevant for this achiral substrate). This reaction typically involves triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2][3]

Warning: Dialkyl azodicarboxylates are potentially explosive and should be handled with care.

Materials:

-

This compound

-

Nucleophile (e.g., Benzoic acid, Phthalimide)

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Standard workup and purification reagents

Procedure:

-

Dissolve this compound (1 equivalent), the nucleophile (1.1 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DEAD or DIAD (1.2 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography to remove the triphenylphosphine oxide and hydrazine byproducts.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic protocols described above.

Caption: Synthesis of this compound.

Caption: Reductive Amination Workflow.

Caption: Mitsunobu Reaction Pathway.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on its structure, the following characteristic signals would be expected:

-

¹H NMR:

-

Singlets or closely coupled multiplets for the aromatic protons.

-

A singlet for the benzylic protons (-CH₂OH).

-

A broad singlet for the amino protons (-NH₂).

-

A singlet or triplet for the hydroxyl proton (-OH), which may exchange with D₂O.

-

-

¹³C NMR:

-

Signals in the aromatic region (approx. 110-150 ppm), with carbons attached to chlorine and nitrogen showing characteristic shifts.

-

A signal for the benzylic carbon (-CH₂OH) around 60-65 ppm.

-

-

FTIR:

-

Broad O-H stretching band around 3200-3600 cm⁻¹.

-

N-H stretching bands (a doublet for the primary amine) around 3300-3500 cm⁻¹.

-

C-H stretching bands for the aromatic ring and the CH₂ group.

-

C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.

-

A C-O stretching band around 1000-1200 cm⁻¹.

-

A C-Cl stretching band in the fingerprint region.

-

-

Mass Spectrometry:

-

A molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope.

-

Fragmentation patterns corresponding to the loss of -OH, -CH₂OH, and other fragments.

-

Conclusion

This compound is a key synthetic intermediate with significant potential in the development of novel pharmaceuticals and other complex organic molecules. Its readily available functional groups allow for diverse chemical transformations, including the formation of C-N and C-O bonds through well-established reactions like reductive amination and the Mitsunobu reaction. This guide provides foundational knowledge and generalized experimental protocols to aid researchers in the effective utilization of this versatile building block. Further investigation into its spectroscopic characterization will be beneficial for its broader application.

References

Spectroscopic Data and Analysis of (3-Amino-5-chlorophenyl)methanol: A Technical Guide

This guide provides a comprehensive overview of the key spectroscopic data for the compound (3-Amino-5-chlorophenyl)methanol (CAS No: 79944-63-1). Designed for researchers, scientists, and professionals in drug development, this document outlines predicted mass spectrometry data, expected nuclear magnetic resonance (NMR) and infrared (IR) spectral characteristics, and detailed experimental protocols for acquiring such data.

Compound Information

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 79944-63-1 |

| Molecular Formula | C₇H₈ClNO |

| Molecular Weight | 157.60 g/mol |

| Structure | |

| Image of the chemical structure of this compound |

Mass Spectrometry Data

High-resolution mass spectrometry is crucial for confirming the elemental composition of a molecule. The table below presents predicted mass-to-charge ratios (m/z) for various adducts of this compound, which can be used to verify its presence in a sample via techniques like Electrospray Ionization Mass Spectrometry (ESI-MS).

Table 1: Predicted Mass Spectrometry Data for this compound Adducts [1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 158.0367 |

| [M+Na]⁺ | 180.0186 |

| [M+K]⁺ | 195.9925 |

| [M-H]⁻ | 156.0222 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the methanol group, the hydroxyl proton, and the amine protons.

Table 2: Expected ¹H NMR Chemical Shifts and Splitting Patterns

| Proton | Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Ar-H | Aromatic ring | ~6.5 - 7.0 | Singlet / Doublet |

| -CH₂- | Methylene | ~4.5 | Singlet |

| -OH | Hydroxyl | Variable, broad singlet | Singlet |

| -NH₂ | Amine | Variable, broad singlet | Singlet |

Note: The exact chemical shifts of the aromatic protons will depend on the solvent and concentration. The hydroxyl and amine proton signals may be broad and their chemical shifts can vary significantly with temperature, solvent, and concentration.

Expected ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

Table 3: Expected ¹³C NMR Chemical Shifts

| Carbon | Environment | Expected Chemical Shift (δ, ppm) |

| C-Cl | Aromatic, attached to Chlorine | ~135 |

| C-NH₂ | Aromatic, attached to Amine | ~148 |

| C-CH₂OH | Aromatic, attached to Methanol | ~143 |

| Ar-C | Aromatic | ~110 - 120 |

| -CH₂- | Methylene | ~64 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H, C-O, C-N, and C-Cl bonds.

Table 4: Expected IR Absorption Bands

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200 - 3600 (broad) |

| N-H (Amine) | Stretching | 3300 - 3500 (medium) |

| C-H (Aromatic) | Stretching | 3000 - 3100 (medium) |

| C-H (Aliphatic) | Stretching | 2850 - 3000 (medium) |

| C=C (Aromatic) | Stretching | 1450 - 1600 (medium) |

| C-O (Alcohol) | Stretching | 1000 - 1260 (strong) |

| C-N (Amine) | Stretching | 1020 - 1250 (medium) |

| C-Cl | Stretching | 600 - 800 (strong) |

Experimental Protocols

The following are detailed, representative protocols for acquiring the spectroscopic data discussed above for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a 400 MHz or 500 MHz NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse program (e.g., zg30).

-

Set the spectral width to approximately 16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).

-

Set the spectral width to approximately 240 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

-

Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum to identify functional groups.

Methodology (Attenuated Total Reflectance - ATR):

-

Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrument absorptions.

-

Sample Application: Place a small amount of solid this compound directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition:

-

Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks corresponding to the functional groups.

-

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the accurate mass of the molecule and confirm its elemental composition.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture compatible with ESI, typically containing a small amount of formic acid (e.g., 0.1%) for positive ion mode or ammonium hydroxide for negative ion mode to promote ionization.

-

-

Instrument Setup:

-

Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Calibrate the instrument using a known standard to ensure high mass accuracy.

-

Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for the analyte.

-

-

Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition:

-

Acquire the mass spectrum in the desired mass range (e.g., m/z 100-500).

-

Operate in both positive and negative ion modes to observe different adducts.

-

-

Data Analysis:

-

Identify the peaks corresponding to the protonated molecule ([M+H]⁺) or other adducts.

-

Compare the measured accurate mass with the theoretical mass calculated for the elemental formula C₇H₈ClNO to confirm the composition.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or known chemical compound.

Caption: Workflow for Spectroscopic Analysis.

References

(3-Amino-5-chlorophenyl)methanol safety data sheet (SDS) and handling precautions

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive, verified Safety Data Sheet (SDS) for (3-Amino-5-chlorophenyl)methanol (CAS No. 79944-63-1) was not publicly available at the time of this document's creation. The following information is a synthesis of best practices for handling structurally related compounds, namely aromatic amines and chlorinated aromatic compounds. It is imperative to supplement this guide with a substance-specific risk assessment and, if obtainable, a manufacturer-provided SDS before commencing any work.

Introduction

This compound is a chemical intermediate utilized in various research and development applications, including pharmaceutical synthesis.[1][2] Its molecular structure, incorporating an aromatic amine and a chlorinated phenyl ring, suggests a need for stringent safety protocols due to the potential hazards associated with these functional groups. This guide provides a detailed overview of the inferred hazards, recommended handling procedures, and emergency protocols to ensure the safety of laboratory personnel.

Inferred Hazard Assessment

Based on its chemical structure, this compound should be handled as a potentially hazardous substance. Aromatic amines are a class of compounds known for their potential toxicity, including carcinogenicity and mutagenicity.[1] Chlorinated organic compounds can also pose significant health risks, including damage to the liver, kidneys, and central nervous system.[3][4]

Potential Health Effects May Include:

-

Skin and Eye Irritation: Direct contact may cause irritation or more severe damage.[3][5]

-

Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.

-

Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[1]

-

Chronic Effects: Prolonged or repeated exposure may lead to organ damage. Aromatic amines are a class of chemicals that require careful handling due to potential long-term health effects.[1]

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound, gathered from various chemical suppliers.

| Property | Value | Source |

| CAS Number | 79944-63-1 | [2] |

| Molecular Formula | C₇H₈ClNO | [2] |

| Molecular Weight | 157.60 g/mol | Sunway Pharm |

| Appearance | Solid | CymitQuimica |

| Purity | Typically ≥95% | Aichun Bio, CymitQuimica |

Personal Protective Equipment (PPE)

A rigorous PPE protocol is mandatory when handling this compound. The following table outlines the minimum required PPE.

| Protection Type | Specific Recommendations | Standard/Reference |

| Eye and Face | Chemical safety goggles with side-shields or a full-face shield. | OSHA 29 CFR 1910.133 / EN 166 |

| Skin Protection | Chemical-resistant lab coat or apron. | General Laboratory Practice |

| Hand Protection | Impervious gloves (e.g., Nitrile rubber). Inspect gloves before use and dispose of them properly after handling. | EN 374 |

| Respiratory | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is required. | General Laboratory Practice |

Safe Handling and Storage Protocols

Adherence to systematic handling and storage procedures is crucial for minimizing exposure risk.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal.

References

The Versatile Building Block: A Technical Guide to (3-Amino-5-chlorophenyl)methanol in Synthetic Chemistry

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

(3-Amino-5-chlorophenyl)methanol has emerged as a crucial structural motif and a versatile building block in the landscape of modern organic synthesis. Its unique trifunctional nature, featuring an amino group, a hydroxyl moiety, and a chlorinated aromatic ring, provides a powerful scaffold for the construction of complex molecules. This guide delves into the chemical properties, synthetic applications, and detailed experimental protocols involving this compound, with a particular focus on its role in medicinal chemistry and drug discovery.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis. The presence of both an electron-donating amino group and an electron-withdrawing chloro group on the benzene ring, along with the reactive benzylic alcohol, dictates its reactivity and handling.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈ClNO | [1][2] |

| Molecular Weight | 157.60 g/mol | [1][2] |

| Appearance | Light brown to brown solid | [3] |

| Purity | Typically ≥95% | [2][4] |

| Boiling Point | 329.477°C at 760 mmHg | [2] |

| Density | 1.341 g/cm³ | [2] |

| CAS Number | 79944-63-1 | [2][5] |

| Storage Conditions | 2-8°C, Sealed in a dry environment | [3][6] |

A Strategic Component in Drug Discovery and Beyond

This compound is a privileged scaffold in medicinal chemistry, primarily serving as a key intermediate in the synthesis of a wide array of pharmaceutical agents.[3] Its structural features allow for precise modifications to optimize ligand polarity and explore hydrogen-bond networks within aromatic frameworks, which are critical for drug-receptor interactions.[2]

Key application areas include:

-

Central Nervous System (CNS) Agents: It is a foundational component in the synthesis of antipsychotic and antidepressant medications.[3]

-

Kinase Inhibitors: The scaffold is utilized in the development of novel kinase inhibitors, a significant class of anti-cancer therapeutics.

-

Agrochemicals: Its derivatives are explored in the creation of new pesticides and herbicides, aiming for improved efficacy and environmental safety.[3]

-

Dyes and Pigments: The amino and hydroxyl groups facilitate the formation of complex chromophores, making it a precursor in the dye and pigment industry.[3]

Below is a diagram illustrating the logical workflow of utilizing this compound in a typical drug discovery pipeline.

Key Synthetic Transformations: Methodologies and Protocols

The reactivity of this compound is centered around its three functional groups. The amino and hydroxyl groups are excellent nucleophiles and can also be readily functionalized. The aromatic ring, influenced by the directing effects of the amino and chloro substituents, can undergo further substitution. This multi-faceted reactivity allows for its incorporation into complex molecules through a variety of chemical transformations.

Experimental Protocol: Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is frequently used to introduce substituents onto the amino group of this compound.[4] The reaction proceeds via the formation of an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[7]

Objective: To synthesize an N-substituted derivative of this compound via reductive amination with an aldehyde.

Materials:

-

This compound

-

Aldehyde (e.g., benzaldehyde)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)[7]

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[7]

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the chosen aldehyde (1.1 equivalents) in anhydrous DCM or DCE.

-

Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at room temperature. The mild nature of NaBH(OAc)₃ allows for the selective reduction of the iminium ion in the presence of the unreacted aldehyde.[7]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Isolation and Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired N-substituted product.

Experimental Protocol: Mitsunobu Reaction

The Mitsunobu reaction is a versatile and reliable method for the conversion of the primary alcohol in this compound to a variety of other functional groups, such as esters and ethers, with inversion of configuration if the carbon were chiral.[8][9] This reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1]

Objective: To synthesize an ether or ester derivative from the hydroxyl group of this compound.

Materials:

-

This compound

-

Nucleophile (e.g., a phenol for ether synthesis or a carboxylic acid for ester synthesis)

-

Triphenylphosphine (PPh₃)[1]

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)[1]

-

Anhydrous Tetrahydrofuran (THF)

-

Standard laboratory glassware and magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Reaction Setup: Under an inert atmosphere, dissolve this compound (1.0 equivalent), the nucleophile (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the stirred solution. It is crucial to maintain the low temperature during the addition to control the reaction's exothermicity.[1]

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting alcohol is no longer detectable by TLC.

-

Work-up: Concentrate the reaction mixture under reduced pressure. The crude residue will contain the desired product along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.

-

Purification: Purify the crude material by flash column chromatography on silica gel to isolate the target ether or ester derivative.

Conclusion

This compound stands out as a high-value building block for synthetic chemists, particularly those in the pharmaceutical and agrochemical industries. Its trifunctional nature provides multiple handles for chemical modification, enabling the efficient construction of diverse and complex molecular architectures. The reliable and well-documented reactivity of its amino and hydroxyl groups, exemplified by protocols for reductive amination and the Mitsunobu reaction, allows for its strategic incorporation into synthetic routes. As the demand for novel, biologically active compounds continues to grow, the utility of this compound as a versatile and indispensable synthetic intermediate is set to expand further.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. Mitsunobu Approach to the Synthesis of Optically Active α,α-Disubstituted Amino Acids [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. Mitsunobu Reaction [organic-chemistry.org]

- 9. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (3-Amino-5-chlorophenyl)methanol for Researchers and Drug Development Professionals

An essential building block in modern medicinal chemistry, (3-Amino-5-chlorophenyl)methanol is a key intermediate in the synthesis of targeted therapies, including innovative protein degraders and kinase inhibitors. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, and practical applications, complete with detailed experimental protocols and workflow diagrams to support researchers in their drug discovery endeavors.

Introduction

This compound, with CAS number 79944-63-1, is a substituted benzyl alcohol derivative. Its unique trifunctional nature, featuring an amine, a chloro substituent, and a primary alcohol on a phenyl ring, makes it a versatile synthon for the construction of complex molecular architectures. This strategic positioning of reactive groups allows for sequential and regioselective modifications, rendering it a valuable component in the synthesis of pharmacologically active compounds. Notably, it serves as a crucial precursor for the development of ligands targeting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component in the field of Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and for predicting the characteristics of its derivatives.

| Property | Value | Source |

| CAS Number | 79944-63-1 | Multiple Suppliers |

| Molecular Formula | C₇H₈ClNO | [1][2] |

| Molecular Weight | 157.60 g/mol | [1][2] |

| Appearance | Light brown to brown solid | MySkinRecipes |

| Boiling Point | 329.477 °C at 760 mmHg | BOC Sciences |

| Density | 1.341 g/cm³ | BOC Sciences |

| Storage Temperature | 2-8°C | MySkinRecipes |

Commercial Suppliers and Purchasing

This compound is commercially available from a range of suppliers, catering to both research and development as well as larger-scale production needs. The purity and available quantities can vary, influencing the cost. Researchers should consider these factors based on their specific experimental requirements.

| Supplier | Purity | Available Quantities |

| American Elements | High purity and custom grades available | Research and bulk quantities |

| Apollo Scientific | 97% | 100mg, 250mg, 1g, 5g, 25g |

| BOC Sciences | 95% | Inquire for details |

| CymitQuimica | 97% | 100mg, 250mg, 1g, 5g, 10g |

| Sunway Pharm Ltd | 97% | 1g, 5g, 25g |

| MySkinRecipes | 95% | 250mg, 1g |

Pricing information is subject to change and should be confirmed with the respective suppliers.

Synthesis of this compound

While commercially available, understanding the synthesis of this compound can be valuable for custom modifications or large-scale production. A common synthetic route involves the reduction of the corresponding carboxylic acid, 3-amino-5-chlorobenzoic acid.

Experimental Protocol: Reduction of 3-Amino-5-chlorobenzoic Acid

This protocol outlines a general procedure for the reduction of a substituted benzoic acid to the corresponding benzyl alcohol using a reducing agent such as lithium aluminum hydride (LiAlH₄).

Materials:

-

3-Amino-5-chlorobenzoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Water

-

15% aqueous sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Standard glassware for extraction and filtration

Procedure:

-

Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in anhydrous THF.

-

Cooling: Cool the suspension in an ice bath to 0-10°C.

-

Addition of Starting Material: Slowly add a solution of 3-amino-5-chlorobenzoic acid in anhydrous THF to the LiAlH₄ suspension via a dropping funnel. The addition should be controlled to maintain the reaction temperature.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask in an ice bath. Carefully and sequentially add water, 15% aqueous NaOH solution, and then more water to quench the excess LiAlH₄.

-

Work-up: Dilute the mixture with diethyl ether and stir until a granular precipitate forms.

-

Filtration: Filter the precipitate and wash it thoroughly with diethyl ether.

-

Extraction: Combine the organic filtrates and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by column chromatography or recrystallization if necessary.

Applications in Drug Discovery

This compound is a valuable building block in the synthesis of various pharmaceutical agents. Its primary application lies in its role as a precursor to ligands for E3 ubiquitin ligases, particularly in the development of PROTACs.

Synthesis of VHL Ligands for PROTACs

PROTACs are bifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker. This compound is a key starting material for the synthesis of ligands that bind to the von Hippel-Lindau (VHL) E3 ligase.

The following diagram illustrates a generalized workflow for the development of VHL-based PROTACs, a process where precursors derived from this compound are crucial.

Experimental Protocol: General Workflow for PROTAC Characterization

This protocol outlines the key experimental stages for characterizing a newly synthesized VHL-based PROTAC.

1. Synthesis and Purification:

-

Synthesize the PROTAC molecule by coupling the target protein ligand, the VHL ligand (derived from precursors like this compound), and the linker.

-

Purify the PROTAC using techniques such as High-Performance Liquid Chromatography (HPLC).

-

Confirm the structure and purity using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

2. Biophysical and Biochemical Assays:

-

Binding Affinity: Determine the binding affinities of the PROTAC to both the target protein and the VHL E3 ligase independently using methods like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

-

Ternary Complex Formation: Confirm the formation of the target protein-PROTAC-VHL ternary complex, which is essential for degradation. TR-FRET is a common method for this.

-

In Vitro Ubiquitination: Perform in vitro ubiquitination assays to demonstrate that the PROTAC can induce the ubiquitination of the target protein by the VHL E3 ligase.

3. Cell-Based Assays:

-

Protein Degradation: Use Western Blotting or In-Cell Western assays to quantify the degradation of the target protein in cells treated with the PROTAC.

-

DC₅₀ and Dₘₐₓ Determination: Determine the half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ) of the PROTAC.

-

Proteomics: Employ proteomic techniques to assess the selectivity of the PROTAC and identify any off-target degradation.

-

Control Experiments: Include essential controls in your experiments:

-

Inactive Control: A PROTAC with a modification that abolishes binding to the target protein.

-

Warhead Alone: The target protein ligand by itself to distinguish degradation from inhibition.

-

VHL Ligand Alone: To ensure the VHL ligand itself does not cause the observed effects.

-

Proteasome Inhibitor (e.g., MG132): Co-treatment should rescue target protein degradation, confirming proteasome-dependency.

-

Neddylation Inhibitor (e.g., MLN4924): This should also prevent PROTAC-mediated degradation by inhibiting Cullin-RING E3 ligases.

-

4. Phenotypic Assays:

-

Evaluate the functional consequences of target protein degradation in relevant cellular models, for example, by measuring cell viability, apoptosis, or other disease-relevant phenotypes.

Synthesis of Kinase Inhibitors

The structural motifs present in this compound also make it a valuable precursor for the synthesis of kinase inhibitors. The amino group can be functionalized to interact with the hinge region of the kinase ATP-binding site, while the rest of the molecule can be elaborated to occupy adjacent hydrophobic pockets.

The following diagram illustrates a logical relationship in the design and synthesis of kinase inhibitors starting from a versatile building block like this compound.

Conclusion

This compound is a commercially accessible and highly versatile building block with significant applications in modern drug discovery. Its utility as a precursor for VHL ligands in the rapidly evolving field of PROTACs, as well as its potential in the synthesis of kinase inhibitors, underscores its importance for medicinal chemists and researchers in drug development. This guide provides a foundational understanding of its properties, availability, and practical applications, aiming to facilitate its effective use in the pursuit of novel therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Utilization of (3-Amino-5-chlorophenyl)methanol as a Precursor in PROTAC Linker Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the use of (3-amino-5-chlorophenyl)methanol as a versatile precursor for the synthesis of Proteolysis Targeting Chimera (PROTAC) linkers. The inclusion of a chloro-substituted phenyl ring introduces a degree of rigidity and specific physicochemical properties to the linker, which can be advantageous for optimizing the efficacy and pharmacokinetics of PROTAC molecules. The protocols outlined herein describe a strategic approach involving orthogonal protection of the amino and hydroxyl functionalities, followed by sequential functionalization to construct bifunctional linkers ready for conjugation to a warhead (targeting the protein of interest) and an E3 ligase ligand.

Introduction to PROTACs and the Role of the Linker

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1] A PROTAC molecule consists of three key components: a ligand that binds to the POI (the "warhead"), a ligand that engages an E3 ligase, and a chemical linker that connects these two ligands.[1]

The linker is a critical element in PROTAC design, as its length, rigidity, and chemical composition significantly influence the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[1][2] The linker's properties also impact the overall physicochemical characteristics of the PROTAC, such as solubility, cell permeability, and metabolic stability.[3][4]

This compound as a Linker Precursor

This compound offers a unique structural motif for PROTAC linker synthesis. The presence of a phenyl ring introduces conformational rigidity, which can pre-organize the PROTAC into a bioactive conformation and potentially enhance binding to the target protein and E3 ligase.[3][] The chloro-substituent can modulate the electronic properties and metabolic stability of the linker.[] The amino and methanol functionalities provide two distinct points for orthogonal chemical modification, allowing for the controlled, stepwise construction of the PROTAC linker.

Physicochemical Properties of Linkers Derived from this compound

| Property | Implication for PROTAC Design | Citation |

| Rigidity | The phenyl core restricts conformational flexibility, which can reduce the entropic penalty upon ternary complex formation, potentially leading to higher potency. | [3][4] |

| Aromaticity | The aromatic ring can participate in π-π stacking interactions with amino acid residues on the POI or E3 ligase, further stabilizing the ternary complex. | [3] |

| Metabolic Stability | Aromatic rings are generally more resistant to oxidative metabolism compared to aliphatic chains, which can improve the in vivo half-life of the PROTAC. | [] |

| Solubility | The overall solubility will be influenced by the other components of the linker (e.g., PEG chains) and the attached ligands. The chloro-phenyl group itself is relatively hydrophobic. | [] |

| Synthetic Accessibility | The amino and hydroxyl groups on the precursor allow for versatile and established chemical transformations for linker elongation and attachment of ligands. | [7][8][9] |

Signaling Pathway and Experimental Workflow

The general mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome system to induce the degradation of a target protein. The experimental workflow for synthesizing a PROTAC using a linker derived from this compound follows a multi-step synthetic chemistry approach.

Caption: General mechanism of PROTAC-mediated protein degradation.

Caption: General synthetic workflow for a PROTAC linker.

Experimental Protocols

The following protocols provide a representative, multi-step synthesis for a bifunctional PROTAC linker derived from this compound. Note: These are general procedures and may require optimization based on the specific linker components and ligands being used. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.

Protocol 1: Orthogonal Protection of this compound

This protocol describes the protection of the amino group with a tert-butoxycarbonyl (Boc) group and the hydroxyl group with a tert-butyldimethylsilyl (TBDMS) group.

Step 1a: Boc Protection of the Amino Group

-

Reagents and Materials:

-

This compound

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve this compound (1.0 eq) in DCM.

-

Add TEA (1.2 eq).

-

Add (Boc)₂O (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield tert-butyl (3-chloro-5-(hydroxymethyl)phenyl)carbamate.[7][9]

-

Step 1b: TBDMS Protection of the Hydroxyl Group

-

Reagents and Materials:

-

tert-butyl (3-chloro-5-(hydroxymethyl)phenyl)carbamate

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve tert-butyl (3-chloro-5-(hydroxymethyl)phenyl)carbamate (1.0 eq) in anhydrous DMF.

-

Add imidazole (2.5 eq).

-

Add TBDMSCl (1.2 eq) at 0 °C.

-

Stir the reaction at room temperature for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield tert-butyl (3-(((tert-butyldimethylsilyl)oxy)methyl)-5-chlorophenyl)carbamate.[10][11]

-

Protocol 2: Selective Deprotection and Functionalization

This protocol outlines two alternative pathways for functionalization, depending on whether the linker is to be extended from the nitrogen or the oxygen atom first.

Pathway A: N-Functionalization followed by O-Functionalization

Step 2a-A: Selective Deprotection of the Boc Group

-

Reagents and Materials:

-

Fully protected precursor from Protocol 1

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the fully protected precursor (1.0 eq) in DCM.

-

Add TFA (20-50% v/v) at 0 °C.

-

Stir at room temperature for 1-3 hours, monitoring by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used directly in the next step.[7]

-

Step 2b-A: N-Amide Coupling with a Linker Component

-

Reagents and Materials:

-

Deprotected amine from Step 2a-A

-

Carboxylic acid-terminated linker component (e.g., HOOC-PEGn-X, where X is a protected functional group for later conjugation) (1.0 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)/HOBt (Hydroxybenzotriazole)

-

DIPEA

-

Anhydrous DMF

-

-

Procedure:

-

Dissolve the carboxylic acid linker component (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of the deprotected amine from Step 2a-A in DMF.

-

Stir the reaction at room temperature for 4-12 hours.

-

Monitor by LC-MS. Upon completion, quench with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Step 2c-A: Deprotection of the TBDMS Group

-

Reagents and Materials:

-

N-functionalized intermediate from Step 2b-A

-

Tetrabutylammonium fluoride (TBAF) (1M solution in THF)

-

Tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve the silyl-protected intermediate in THF.

-

Add TBAF (1.1 eq) and stir at room temperature for 1-2 hours.

-

Monitor by TLC. Upon completion, quench with water and extract with ethyl acetate.

-

Wash with brine, dry, and concentrate. Purify by column chromatography to yield the linker with a free hydroxyl group.[8][14]

-

Step 2d-A: O-Alkylation (Williamson Ether Synthesis)

-

Reagents and Materials:

-

Intermediate with free hydroxyl from Step 2c-A

-

Sodium hydride (NaH) or potassium tert-butoxide

-

Alkyl halide-terminated linker component (e.g., Br-PEGn-Y, where Y is a protected functional group or the E3 ligase ligand)

-

Anhydrous DMF or THF

-

-

Procedure:

-

Dissolve the alcohol in anhydrous DMF and cool to 0 °C.

-

Carefully add NaH (1.2 eq) and stir for 30 minutes.

-

Add the alkyl halide (1.1 eq) and allow the reaction to warm to room temperature, stirring for 12-24 hours.

-

Monitor by LC-MS. Quench carefully with water and extract with ethyl acetate.

-

Wash with brine, dry, and concentrate. Purify by column chromatography to obtain the bifunctional linker.[15][16]

-

Pathway B: O-Functionalization followed by N-Functionalization

This pathway involves the selective deprotection of the TBDMS group, followed by O-alkylation, and then deprotection and functionalization of the amino group. The individual steps are analogous to those described in Pathway A but performed in a different order.

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of PROTAC linkers. The strategic use of orthogonal protecting groups allows for the controlled and sequential introduction of various linker moieties and, ultimately, the warhead and E3 ligase ligand. The inherent rigidity and specific electronic properties of the chloro-substituted phenyl core can be exploited to fine-tune the biological activity and pharmacokinetic profile of the resulting PROTACs. The protocols provided herein offer a solid foundation for researchers to explore the potential of this building block in the development of novel and effective targeted protein degraders.

References

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. precisepeg.com [precisepeg.com]

- 4. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]

- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Amide Synthesis [fishersci.co.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

- 16. jk-sci.com [jk-sci.com]

Application of (3-Amino-5-chlorophenyl)methanol in Medicinal Chemistry: A Versatile Building Block for Kinase Inhibitors

(3-Amino-5-chlorophenyl)methanol is a valuable bifunctional building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of targeted therapeutics, most notably kinase inhibitors. Its substituted aniline core provides a strategic scaffold for the construction of molecules designed to interact with the ATP-binding site of various kinases, which are critical regulators of cellular signaling pathways and prominent targets in oncology and inflammatory diseases. The presence of both an amino and a hydroxymethyl group offers orthogonal handles for chemical modification, allowing for the systematic elaboration of molecular complexity and the fine-tuning of structure-activity relationships (SAR).

This document provides detailed application notes and protocols for the use of this compound in the synthesis of exemplary kinase inhibitors, supported by quantitative data and visual representations of synthetic workflows and relevant biological pathways.

Application in the Synthesis of Cyclin-Dependent Kinase 6 (CDK6) Inhibitors

The 3-amino-5-chlorophenyl moiety is a key pharmacophoric element in a class of potent and selective inhibitors of Cyclin-Dependent Kinase 6 (CDK6). CDK6 is a critical regulator of the cell cycle, and its aberrant activity is implicated in the pathogenesis of various cancers, making it a prime target for therapeutic intervention.

One such inhibitor, (2S)-2-({6-[(3-Amino-5-chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)-3-methyl-1-butanol , incorporates the 3-amino-5-chlorophenyl scaffold, which typically forms crucial hydrogen bonding interactions within the hinge region of the kinase's ATP-binding pocket.

Quantitative Biological Data

| Compound Name | Target | IC50 (nM) |

| (2S)-2-({6-[(3-Amino-5-chlorophenyl)amino]-9-isopropyl-9H-purin-2-yl}amino)-3-methyl-1-butanol | CDK6 | 33.19 |

Table 1: In vitro inhibitory activity of a representative CDK6 inhibitor incorporating the (3-Amino-5-chlorophenyl)amino scaffold.[1]

Experimental Protocol: Synthesis of a CDK6 Inhibitor Precursor

This protocol outlines a representative synthesis of a key intermediate for a CDK6 inhibitor, starting from this compound. The initial step involves the protection of the amino group, followed by oxidation of the alcohol to an aldehyde, which can then be used in subsequent coupling reactions.

Step 1: Protection of the Amino Group

-

Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 mL/g).

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq).

-

Stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.

Step 2: Oxidation to the Aldehyde

-

Dissolve the Boc-protected alcohol (1.0 eq) in DCM (15 mL/g).

-

Add Dess-Martin periodinane (1.5 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired aldehyde.

This aldehyde is a versatile intermediate that can be further elaborated, for example, through reductive amination with a suitable purine derivative to construct the final CDK6 inhibitor.

Signaling Pathway and Mechanism of Action

CDK6, in complex with its regulatory partner Cyclin D, phosphorylates the retinoblastoma protein (Rb). This phosphorylation event releases the transcription factor E2F, allowing it to activate the transcription of genes required for the G1 to S phase transition of the cell cycle. Inhibition of CDK6 by compounds derived from this compound blocks Rb phosphorylation, leading to cell cycle arrest at the G1 checkpoint and subsequent inhibition of tumor cell proliferation.

Caption: CDK4/6 signaling pathway and the point of intervention by inhibitors.

Application in the Synthesis of Novel Kinase Inhibitors via Pyrimidine Scaffolds

The versatility of this compound extends to its use in the synthesis of a broader range of kinase inhibitors built upon core heterocyclic scaffolds such as pyrimidines. The amino group can act as a nucleophile to displace leaving groups on an activated pyrimidine ring, a common strategy in the construction of kinase inhibitor libraries.

Experimental Workflow: Synthesis of a Pyrimidine-based Kinase Inhibitor Intermediate

The following workflow illustrates the synthesis of a key intermediate where the (3-Amino-5-chlorophenyl) moiety is coupled to a dichloropyrimidine core. In this hypothetical example, the methanol group is first converted to a more stable and synthetically useful morpholinylmethanone group.

Caption: Synthetic workflow for a kinase inhibitor intermediate.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is adapted from patent literature (WO2019220101A1) and describes the coupling of a derivative of this compound with a dichloropyrimidine.

Materials:

-

(3-Amino-5-chlorophenyl)(morpholino)methanone (1.0 eq)

-

2,4-Dichloropyrimidine-5-carboxamide (1.0 eq)

-

Triethylamine (2.2 eq)

-

Anhydrous Dioxane

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

To a solution of (3-Amino-5-chlorophenyl)(morpholino)methanone in anhydrous dioxane and DMF, add 2,4-dichloropyrimidine-5-carboxamide and triethylamine.

-

Heat the reaction mixture to 50 °C and stir for 7 hours.

-

Monitor the progress of the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-